![molecular formula C13H11BrO2S B1310668 1-Bromo-4-[(phenylsulfonyl)methyl]benzene CAS No. 91110-68-8](/img/structure/B1310668.png)
1-Bromo-4-[(phenylsulfonyl)methyl]benzene
Overview
Description
1-Bromo-4-[(phenylsulfonyl)methyl]benzene is a synthetic compound that has been used in a variety of scientific research applications. It is a benzene-based compound that contains a bromo substituent and a phenylsulfonylmethyl group. This compound has been studied for its biochemical and physiological effects, its synthesis method, and its mechanism of action.
Scientific Research Applications
Synthesis of Novel Compounds
This compound can be used in the synthesis of novel compounds, which contain an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These novel compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Antimicrobial Agents
The synthesized compounds have shown promising potential as antimicrobial agents. They have been tested for antimicrobial action against bacterial and fungal strains . Particularly, they have shown effectiveness against Gram-positive pathogens, and especially Enterococcus faecium biofilm-associated infections .
Antioxidant Agents
These compounds have also been tested for antioxidant activity by DPPH, ABTS, and ferric reducing power assays . This suggests their potential use as antioxidant agents in various applications.
Toxicity Testing
The compounds have been tested for toxicity on freshwater cladoceran Daphnia magna Straus . This indicates their potential use in environmental toxicity testing.
In Silico Studies
In silico studies have been performed concerning the potential antimicrobial effect and toxicity of these compounds . This suggests their use in computational biology and drug design.
Drug Design
Given their promising antimicrobial and antioxidant activities, as well as their toxicity profiles, these compounds have potential applications in drug design . They could be used as scaffolds for the development of new drugs.
Mechanism of Action
Target of Action
It is known to participate in coupling reactions , suggesting that its targets could be various organic compounds that can undergo such reactions.
Mode of Action
1-Bromo-4-[(phenylsulfonyl)methyl]benzene can undergo a coupling reaction with benzene sulfonamide in the presence of copper (I) iodide to form the corresponding N-aryl sulfonamide . This suggests that the compound interacts with its targets through a coupling reaction, which results in the formation of a new compound.
Action Environment
The fact that it can undergo coupling reactions in the presence of copper (i) iodide suggests that the presence of certain catalysts in the environment may enhance its reactivity .
properties
IUPAC Name |
1-(benzenesulfonylmethyl)-4-bromobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2S/c14-12-8-6-11(7-9-12)10-17(15,16)13-4-2-1-3-5-13/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYBPFPURCUQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459234 | |
Record name | SBB054228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[(phenylsulfonyl)methyl]benzene | |
CAS RN |
91110-68-8 | |
Record name | SBB054228 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80459234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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